Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]-
Description
Its structure comprises a central aniline core substituted with N,N-dimethyl groups and a 4-methylphenyl-iminomethyl moiety at the para position (Figure 1). The imino (-C=N-) linkage classifies it as a Schiff base, a family of compounds widely studied for their coordination chemistry, photophysical properties, and applications in materials science .
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-methylphenyl)iminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-4-8-15(9-5-13)17-12-14-6-10-16(11-7-14)18(2)3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYBNRWFQLFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358776 | |
| Record name | Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17087-90-0 | |
| Record name | Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-ALPHA-(P-TOLYLIMINO)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- typically involves the reaction of N,N-dimethylaniline with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the imine group and to prevent side reactions. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Reactivity of the Imino Group
The –N=CH– moiety governs most transformations:
Hydrolysis
Under acidic or aqueous conditions, the imine hydrolyzes to regenerate the parent aldehyde and amine:
This reversibility is typical of Schiff bases and is pH-dependent .
Reduction
Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the imine to a secondary amine:
The product retains aromaticity but gains nucleophilic character at the benzylic position .
Radical-Mediated Cyclization
Exposure to radical initiators (e.g., tributyltin hydride) triggers cyclization via aminyl radical intermediates. For example:
-
3-exo cyclization forms fused heterocycles (e.g., aziridines) .
-
β-Scission of alkoxyl radicals regenerates ketones, enabling ring-opening cascades .
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | H₂O/H⁺ or OH⁻ | Aldehyde + Amine |
| Reduction | H₂/Pd or NaBH₄ | Secondary amine |
| Radical cyclization | Bu₃SnH, UV light | Aziridines, lactams |
Coordination Chemistry
The imino nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic applications, though specific data for this compound remain limited .
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
Benzenamine derivatives, including N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]-, are known for their biological activities. Research has indicated that such compounds exhibit:
- Antimicrobial Activity : Studies have shown that Schiff bases can possess significant antibacterial properties. For instance, compounds similar to N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- have been tested against various bacterial strains with promising results.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves apoptosis induction in targeted cells .
- Anti-inflammatory Effects : Certain benzenamine derivatives have been reported to reduce inflammation in experimental models, highlighting their therapeutic potential in treating inflammatory diseases.
Materials Science
In materials science, benzenamines are utilized for their ability to form polymers and complex materials:
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polyamides or polyurethanes, contributing to the development of high-performance materials with enhanced thermal stability and mechanical properties .
- Dyes and Pigments : Due to their vibrant colors and stability, benzenamine derivatives are often employed in the production of dyes for textiles and coatings .
Analytical Chemistry
In analytical chemistry, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- serves as a reagent:
- Spectroscopic Analysis : The compound can be used in spectroscopic methods such as UV-Vis and fluorescence spectroscopy to analyze various substances due to its distinct absorption characteristics .
- Chromatography : It is also applied in chromatographic techniques for the separation and identification of complex mixtures, enhancing analytical sensitivity and specificity .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of Schiff bases derived from benzenamines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions exhibited stronger inhibitory effects compared to standard antibiotics, suggesting their potential as alternative antibacterial agents.
Case Study 2: Polymer Development
Research focused on synthesizing a new class of polyurethanes using N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- as a soft segment. The resulting polymers showed improved flexibility and thermal properties compared to traditional polyurethanes, making them suitable for applications in flexible electronics.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s properties are influenced by the electron-donating 4-methyl group on the benzylidene ring. Comparisons with analogs featuring different substituents highlight key differences:
Key Observations:
- Solubility: Methoxy and nitro groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas alkyl chains (e.g., decyl in ) enhance hydrophobicity .
- Coordination Chemistry : Schiff bases with nitro or azo groups are preferred ligands for transition metals (e.g., Cu²⁺, Zn²⁺) due to their strong chelating ability .
Data Tables
Table 1: Comparative Physical Properties
*Predicted based on analog data.
Biological Activity
Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- is a Schiff base compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H18N
- Molecular Weight : Approximately 246.32 g/mol
- Structure : The compound features a dimethylamino group and an imine linkage, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that Schiff bases, including Benzenamine derivatives, exhibit significant biological activities. The following sections detail specific activities observed in various studies.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of Benzenamine derivatives:
- Antibacterial Activity : A study highlighted that certain Schiff bases demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 mg/mL against various bacterial strains, including E. coli and S. aureus .
- Antifungal Activity : Research on related compounds suggests that they may also exhibit antifungal properties, particularly against Candida albicans. The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity .
2. Cytotoxicity and Anticancer Potential
The cytotoxic properties of Benzenamine derivatives have been investigated in various cancer cell lines:
- A study reported that certain derivatives showed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways .
3. Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of Benzenamine derivatives with biological targets:
- Enzyme Inhibition : Docking simulations indicated strong binding interactions with enzymes relevant to cancer metabolism and bacterial resistance mechanisms. These findings suggest potential therapeutic applications in drug design .
Comparative Analysis of Related Compounds
The following table compares Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- | Structure | Antibacterial, Antifungal |
| Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- | Structure | Antibacterial |
| Benzenamine, 4-[[(3-nitrophenyl)imino]methyl]-N,N-dimethyl- | Not available | Potentially enhanced electronic properties |
Case Study 1: Antibacterial Screening
A comprehensive screening of 248 synthesized monomeric alkaloids revealed that compounds similar to Benzenamine exhibited significant antibacterial activity against multiple pathogens. The study emphasized structure-activity relationships (SARs), indicating that modifications on the phenyl ring could enhance efficacy .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of Benzenamine could induce apoptosis effectively. The research highlighted the importance of substituent groups in modulating cytotoxicity levels and selectivity towards cancerous cells .
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to distinguish aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–3.0 ppm), and imine protons (δ 8.2–8.5 ppm).
- FT-IR : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., 228.25 g/mol via ESI-MS) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXS for structure solution, SHELXL for refinement) resolves bond lengths and angles. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
How can researchers resolve contradictions between spectroscopic data and crystallographic results during structure validation?
Advanced Research Question
Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Methodological approaches include:
- Cross-Validation : Compare NMR-derived torsional angles with SCXRD data.
- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA to match experimental spectra.
- High-Resolution SCXRD : Use TWIN commands in SHELXL to address twinning in crystals, ensuring accurate refinement of occupancy factors .
What strategies are effective for refining low-quality crystallographic data of this compound?
Advanced Research Question
For poorly diffracting crystals:
- Data Collection : Use synchrotron radiation to enhance resolution (<1.0 Å).
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and utilize the RIGU command to constrain geometrically similar groups.
- Validation Tools : Check for overfitting using R-free values and the ADDSYM algorithm in PLATON to detect missed symmetry .
How does the electronic structure of this Schiff base influence its potential as a ligand in coordination chemistry?
Advanced Research Question
The imine nitrogen and dimethylamino group act as electron donors, enabling metal coordination. Methodological analysis includes:
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., ~400–500 nm for Cu²⁺ complexes).
- Cyclic Voltammetry : Assess redox activity of the coordinated metal center.
- Single-Crystal Studies : Resolve coordination geometry (e.g., square planar vs. octahedral) and bond distortion trends .
What are the challenges in computational modeling of this compound’s tautomeric equilibria?
Advanced Research Question
The compound may exhibit keto-enol tautomerism, complicating molecular docking studies. Strategies include:
- MD Simulations : Run extended molecular dynamics (GROMACS/AMBER) in explicit solvent to sample tautomeric states.
- QM/MM Hybrid Methods : Combine DFT (for imine region) with molecular mechanics (for aromatic rings) to reduce computational cost.
- Experimental Cross-Check : Compare computed tautomer populations with variable-temperature NMR data .
How can researchers assess the compound’s bioactivity, and what assays are suitable for preliminary screening?
Advanced Research Question
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies : Fluorescence quenching to probe DNA intercalation or enzyme inhibition (e.g., topoisomerase II).
- Toxicity Profiling : Use zebrafish embryos (Danio rerio) for acute toxicity (LC50) .
What are the best practices for depositing crystallographic data of this compound in public databases?
Advanced Research Question
- CIF Validation : Use checkCIF (IUCr) to resolve alerts (e.g., ADDSYM alerts for missed symmetry).
- Metadata : Include refinement parameters (R-factors, Flack x), experimental conditions (temperature, wavelength), and disorder modeling details.
- Repositories : Submit to the Cambridge Structural Database (CSD) or CCDC, citing the deposition number in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
